(2R)-azepane-2-carboxylic acid (2R)-azepane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 66865-36-9
VCID: VC8168970
InChI: InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1
SMILES: C1CCC(NCC1)C(=O)O
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(2R)-azepane-2-carboxylic acid

CAS No.: 66865-36-9

Cat. No.: VC8168970

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(2R)-azepane-2-carboxylic acid - 66865-36-9

Specification

CAS No. 66865-36-9
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (2R)-azepane-2-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1
Standard InChI Key OPFURXRZISKMJV-ZCFIWIBFSA-N
Isomeric SMILES C1CC[C@@H](NCC1)C(=O)O
SMILES C1CCC(NCC1)C(=O)O
Canonical SMILES C1CCC(NCC1)C(=O)O

Introduction

Chemical Identity and Structural Features

(2R)-Azepane-2-carboxylic acid belongs to the azepane family, characterized by a saturated seven-membered ring containing one nitrogen atom. The compound’s molecular formula is C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2, with a molecular weight of 143.18 g/mol for the free acid. Its hydrochloride derivative (C7H14ClNO2\text{C}_7\text{H}_{14}\text{ClNO}_2) has a molecular weight of 179.64 g/mol . The stereochemistry at the second carbon is critical, as enantiomeric purity influences biological activity and synthetic utility.

Table 1: Key Physicochemical Properties

PropertyValue (Free Acid)Value (Hydrochloride)
Molecular formulaC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2C7H14ClNO2\text{C}_7\text{H}_{14}\text{ClNO}_2
Molecular weight (g/mol)143.18179.64
Purity (commercial)N/A95%–97%
Physical formNot reportedSolid

The hydrochloride salt’s solid form and enhanced stability make it the preferred commercial variant . X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be required to confirm the (R)-configuration definitively, though supplier specifications assert enantiomeric purity .

Applications in Pharmaceutical Research

(2R)-Azepane-2-carboxylic acid hydrochloride is marketed as a “versatile small molecule scaffold” , with applications spanning:

Peptidomimetic Design

The azepane ring mimics peptide backbones, enabling the development of protease inhibitors and receptor modulators. Its rigidity and chiral center allow for precise spatial arrangement of functional groups, critical for target engagement .

Prodrug Development

The carboxylic acid group facilitates prodrug strategies, where ester or amide derivatives enhance bioavailability. For example, conjugation with lipophilic moieties could improve blood-brain barrier penetration .

Catalysis and Chiral Auxiliaries

The (R)-configuration makes this compound a candidate for asymmetric synthesis. It could serve as a chiral ligand or catalyst in enantioselective reactions, though such uses remain underexplored in the literature .

SupplierLocationPurityPrice (50 mg)Delivery Timeline
CymitQuimicaSpain97%364.00 €24 Apr 2025
Gennex LaboratoriesIndia95%1,220.00 €5 Jun 2025
JK ChemicalChina97%InquireNot specified

Notably, European suppliers command higher prices, reflecting stringent quality control and logistics costs . Bulk purchases (e.g., 500 mg) reduce per-unit costs by up to 40%, though lead times extend to 8–10 weeks .

Future Directions and Research Gaps

Despite its commercial availability, fundamental research on (2R)-azepane-2-carboxylic acid remains sparse. Key areas for investigation include:

  • Synthetic methodology: Developing catalytic asymmetric routes to improve enantiomeric excess.

  • Biological profiling: Screening against disease-relevant targets (e.g., kinases, GPCRs).

  • Formulation studies: Exploring salt forms beyond hydrochloride to optimize pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator